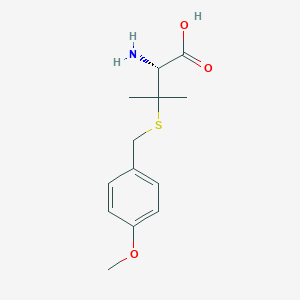

![molecular formula C8H7NS B112646 Benzo[b]thiophen-2-amine CAS No. 4521-30-6](/img/structure/B112646.png)

Benzo[b]thiophen-2-amine

Übersicht

Beschreibung

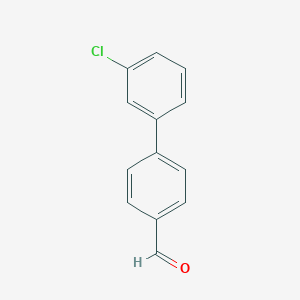

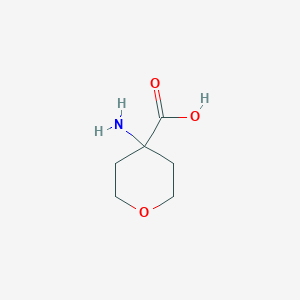

Benzo[b]thiophen-2-amine is a compound with the molecular formula C8H7NS . It is a key structural component in natural products and synthetic compounds, and has been used in the synthesis of organic compounds, multifunctional materials, and drug molecules .

Synthesis Analysis

Several methods have been developed for the synthesis of Benzo[b]thiophen-2-amine. One method involves the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes . Another method involves a copper(I)-catalyzed Ullmann C–N coupling .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-2-amine consists of a benzene ring fused with a thiophene ring, with an amine group attached to the second carbon of the thiophene ring . The molecular weight is 149.21 g/mol .Chemical Reactions Analysis

Benzo[b]thiophen-2-amine can undergo various chemical reactions. For instance, it can participate in copper(I)-catalyzed Ullmann C–N coupling reactions . It can also react with alkynyl sulfides to form 3-substituted benzothiophenes .Physical And Chemical Properties Analysis

Benzo[b]thiophen-2-amine has a molecular weight of 149.21 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 54.3 Ų .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Benzo[b]thiophen-2-amine derivatives have been found to exhibit antimicrobial properties. They have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some derivatives, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E), have shown high antibacterial activity against S. aureus .

Antifungal Properties

Certain derivatives of Benzo[b]thiophen-2-amine, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K), have been found to have potential as antifungal agents against current fungal diseases .

Antioxidant Capacities

Some Benzo[b]thiophen-2-amine derivatives have shown high antioxidant capacities. For instance, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) have shown antioxidant capacities surpassing the universally accepted reference of trolox .

Anticancer Properties

Benzo[b]thiophen-2-amine derivatives have been synthesized and evaluated for their potential anticancer effects. Some compounds, such as 17b, 17d, and 17f, have exhibited antiproliferative activities on both HT-29 and A549 cancer cell lines comparable to that of the positive reference drug sorafenib .

Apoptosis Induction

Certain derivatives, notably compound 17d, have been found to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Inhibitors of Human Monoamine Oxidase (hMAO)

A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase (hMAO) inhibitors in vitro as well as ex vivo in rat cortex synaptosomes .

Intermediate in Organic Synthesis

Benzo[b]thiophen-2-amine is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules, including biologically active compounds .

Wirkmechanismus

Target of Action

Benzo[b]thiophen-2-amine is a heteroaromatic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a valuable target for controlling circulating melatonin levels .

Mode of Action

The interaction of Benzo[b]thiophen-2-amine with its targets results in various changes. For instance, when it interacts with AANAT, it inhibits the enzyme’s activity . This inhibition can disrupt the normal rhythm of melatonin production in the pineal gland, which can have significant effects on circadian rhythms and other physiological processes .

Biochemical Pathways

It is known that the compound can influence the melatonin synthesis pathway due to its interaction with aanat . By inhibiting AANAT, Benzo[b]thiophen-2-amine can reduce the production of melatonin, a hormone that plays a crucial role in regulating sleep-wake cycles and other circadian rhythms .

Result of Action

The inhibition of AANAT by Benzo[b]thiophen-2-amine can lead to a decrease in melatonin levels . This can disrupt the body’s circadian rhythms, potentially leading to sleep disorders, mood disorders, and other health issues . Additionally, some derivatives of Benzo[b]thiophen-2-amine have shown high antibacterial activity against S. aureus , indicating that they could potentially be used in the treatment of bacterial infections.

Safety and Hazards

Benzo[b]thiophen-2-amine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Given the wide range of biological activities of benzo[b]thiophen-2-amine and its derivatives, there is significant interest in further exploring its potential uses in drug discovery and development . Future research may focus on developing more efficient synthesis methods, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

Eigenschaften

IUPAC Name |

1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJBBMMLIDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501364 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-amine | |

CAS RN |

4521-30-6 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?

A1: Benzo[b]thiophen-2-amine serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. Benzo[b]thiophen-2-amine is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

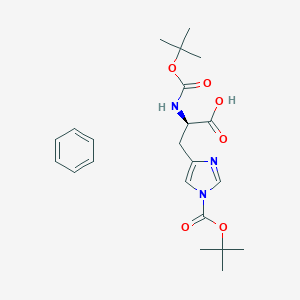

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

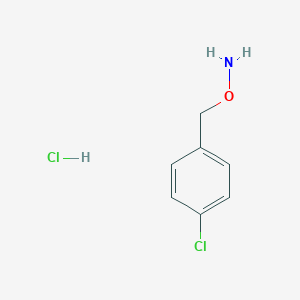

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

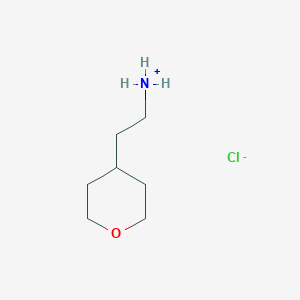

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)